(6-Morpholinopyridazin-3-yl)methanamine hydrochloride
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Overview
Description
(6-Morpholinopyridazin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H15ClN4O. It is a solid substance that is typically stored under inert atmosphere at temperatures between 2-8°C . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride involves several steps. One common synthetic route includes the reaction of 6-chloropyridazine with morpholine to form 6-morpholinopyridazine. This intermediate is then reacted with formaldehyde and ammonium chloride to yield this compound . Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities.
Chemical Reactions Analysis
(6-Morpholinopyridazin-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
(6-Morpholinopyridazin-3-yl)methanamine hydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(6-Morpholinopyridazin-3-yl)methanamine hydrochloride can be compared with other similar compounds such as:
2-Morpholinopyridin-4-amine: This compound has a similar structure but differs in the position of the morpholine ring.
6-Chloropyridazin-3-yl)methanamine: This compound is a precursor in the synthesis of this compound and has different chemical properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications in various fields.
Biological Activity
(6-Morpholinopyridazin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H15ClN4O. It has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is primarily studied for its interactions with biological systems, including antimicrobial and anticancer properties.
The synthesis of this compound typically involves the reaction of morpholine with pyridazine derivatives. A common synthetic route includes:
- Formation of 6-chloropyridazine : This is reacted with morpholine.
- Subsequent reaction : The intermediate product is then treated with formaldehyde and ammonium chloride to yield the final compound.
This compound is generally stored under inert conditions at temperatures between 2-8°C to maintain its stability.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.
Anticancer Properties
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and survival.
The mechanism of action for this compound involves:
- Binding to specific enzymes or receptors : This interaction alters their activity, leading to biological effects such as apoptosis in cancer cells or inhibition of bacterial growth.
- Inhibition of key signaling pathways : It may interfere with pathways like MAPK or PI3K/Akt, which are crucial for cell survival and proliferation.
Case Studies
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The study concluded that this compound could be a promising candidate for developing new antimicrobial agents.
- Anticancer Research : In another study focusing on prostate cancer, treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. The researchers attributed this effect to the induction of apoptosis and cell cycle arrest.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
(6-Methylpyridin-2-yl)methanamine hydrochloride | Methyl group instead of morpholine | Moderate antimicrobial activity |
(6-Chloropyridazin-3-yl)methanamine | Chlorine substitution | Limited anticancer properties |
(2-Morpholinopyridin-4-amine | Different positioning of morpholine ring | Variable biological effects |
Properties
IUPAC Name |
(6-morpholin-4-ylpyridazin-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.ClH/c10-7-8-1-2-9(12-11-8)13-3-5-14-6-4-13;/h1-2H,3-7,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRRIBZNDBRTTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87977-27-3 |
Source
|
Record name | 3-Pyridazinemethanamine, 6-(4-morpholinyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87977-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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